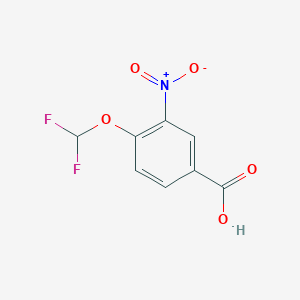

4-(Difluoromethoxy)-3-nitrobenzoic acid

Description

BenchChem offers high-quality 4-(Difluoromethoxy)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVFSSLGYGGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906747-90-8 | |

| Record name | 4-(difluoromethoxy)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Difluoromethoxy)-3-nitrobenzoic acid mass spectrometry data

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Difluoromethoxy)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Charting the Analytical Landscape of a Novel Aromatic Acid

In the realm of pharmaceutical and materials science, the introduction of novel chemical entities necessitates a thorough understanding of their structural and physicochemical properties. 4-(Difluoromethoxy)-3-nitrobenzoic acid stands as a compound of significant interest, integrating the electron-withdrawing nitro group, the versatile carboxylic acid functionality, and the increasingly important difluoromethoxy moiety. The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, and amino groups, making it a valuable substituent in medicinal chemistry. A comprehensive analytical characterization is paramount, and mass spectrometry serves as a cornerstone of this endeavor. This guide provides a predictive yet expertly grounded exploration of the mass spectrometric behavior of 4-(Difluoromethoxy)-3-nitrobenzoic acid, offering a roadmap for its analysis and structural elucidation. While empirical data for this specific molecule is not yet widely published, this document synthesizes established fragmentation principles of its constituent chemical motifs to present a robust analytical framework.

Foundational Principles: Selecting the Ionization Technique

The choice of ionization technique is a critical first step in any mass spectrometry workflow, directly influencing the nature and extent of fragmentation observed. For 4-(Difluoromethoxy)-3-nitrobenzoic acid, both soft and hard ionization methods offer complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Ion Confirmation

Electrospray ionization (ESI) is a soft ionization technique that imparts minimal excess energy to the analyte molecule, making it ideal for determining the molecular weight with high accuracy.[1] Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is the most logical choice. In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion. The low fragmentation nature of ESI ensures that this pseudomolecular ion will be the most abundant species in the spectrum, providing unambiguous confirmation of the compound's molecular weight.[1]

Electron Ionization (EI): Unveiling the Structural Tapestry through Fragmentation

In contrast to ESI, Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, inducing extensive fragmentation.[2] This fragmentation is not random; rather, it follows predictable pathways dictated by the molecule's structure. The resulting mass spectrum is a fingerprint of the molecule, rich with structural information. For 4-(Difluoromethoxy)-3-nitrobenzoic acid, EI will be instrumental in confirming the connectivity of the difluoromethoxy, nitro, and carboxylic acid groups to the benzene ring.

Predicted Mass Spectral Data and Fragmentation Pathways

The following sections detail the anticipated fragmentation patterns of 4-(Difluoromethoxy)-3-nitrobenzoic acid under both ESI and EI conditions. These predictions are based on the well-documented fragmentation of aromatic carboxylic acids, nitroaromatic compounds, and organofluorine compounds.[3][4][5]

Electrospray Ionization (Negative Ion Mode)

In negative mode ESI-MS, the primary ion observed will be the deprotonated molecule. By increasing the collision energy in a tandem mass spectrometer (MS/MS), controlled fragmentation can be induced.

| Predicted Ion | m/z (Calculated) | Description |

| [M-H]⁻ | 218.01 | Deprotonated molecular ion |

| [M-H-CO₂]⁻ | 174.02 | Loss of carbon dioxide (decarboxylation) from the [M-H]⁻ ion |

| [M-H-NO₂]⁻ | 172.02 | Loss of a nitro group from the [M-H]⁻ ion |

The fragmentation in ESI-MS/MS is expected to be straightforward, with the most likely fragmentation pathway being the loss of carbon dioxide from the carboxylate anion.

Caption: Predicted ESI-MS/MS fragmentation of 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Electron Ionization

Electron ionization will produce a more complex fragmentation pattern, providing greater structural insight. The molecular ion, [M]⁺˙, will be subjected to a series of characteristic bond cleavages.

| Predicted Ion | m/z (Calculated) | Description |

| [M]⁺˙ | 219.02 | Molecular ion |

| [M-OH]⁺ | 202.01 | Loss of a hydroxyl radical from the carboxylic acid |

| [M-NO₂]⁺ | 173.02 | Loss of a nitro group |

| [M-COOH]⁺ | 174.02 | Loss of the carboxyl group |

| [M-OCHF₂]⁺ | 152.01 | Loss of the difluoromethoxy radical |

| [C₆H₄NO₂]⁺ | 122.02 | Fragment corresponding to nitrobenzoic acid cation radical after loss of difluoromethoxy |

| [C₆H₅O]⁺ | 93.03 | Phenyl cation with oxygen, likely from further fragmentation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

The fragmentation cascade under EI is predicted to involve several key steps, as illustrated below.

Caption: Predicted EI fragmentation pathways for 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

This section provides a detailed methodology for the mass spectrometric analysis of 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Difluoromethoxy)-3-nitrobenzoic acid in a suitable solvent such as methanol or acetonitrile.

-

Working Solution for ESI: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water. For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can aid in deprotonation, although the acidic nature of the analyte should be sufficient.

-

Working Solution for EI (if using a direct insertion probe): The pure solid or a concentrated solution can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

For complex mixtures or to ensure high purity of the analyte entering the mass spectrometer, coupling with liquid chromatography is recommended.

-

Column: A C18 reversed-phase column is a suitable choice for this type of aromatic acid.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometer Settings

3.3.1. ESI Settings (Negative Ion Mode)

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Capillary Voltage: 3.0-4.0 kV

-

Nebulizer Gas (Nitrogen): 30-40 psi

-

Drying Gas (Nitrogen) Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

Scan Range: m/z 50-500

-

For MS/MS:

-

Precursor Ion: m/z 218.01

-

Collision Gas: Argon

-

Collision Energy: 10-30 eV (optimize for desired fragmentation)

-

3.3.2. EI Settings

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Scan Range: m/z 40-400

Data Interpretation: A Self-Validating System

The trustworthiness of the obtained data relies on a systematic approach to interpretation.

-

Molecular Ion Confirmation: In the ESI spectrum, the presence of a prominent peak at m/z 218.01 will confirm the molecular weight of the deprotonated molecule. In the EI spectrum, the peak at the highest m/z value, 219.02, should correspond to the molecular ion.

-

Isotopic Pattern: While not containing elements with highly abundant isotopes like chlorine or bromine, high-resolution mass spectrometry can still reveal the isotopic pattern of the molecular ion, which should match the theoretical distribution for C₈H₅F₂NO₅.

-

Characteristic Fragment Ions: The presence of the predicted fragment ions in the EI spectrum (e.g., losses of OH, NO₂, COOH) will provide strong evidence for the assigned structure.

-

MS/MS Analysis: The fragmentation of the [M-H]⁻ ion in ESI-MS/MS should yield the predicted daughter ions, further validating the structure.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently approach the mass spectrometric analysis of 4-(Difluoromethoxy)-3-nitrobenzoic acid, ensuring accurate structural elucidation and characterization.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Available at: [Link]

-

4-Fluoro-3-nitrobenzoic acid | C7H4FNO4. PubChem. Available at: [Link]

-

Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. Available at: [Link]

-

Chemical Properties of 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4). Cheméo. Available at: [Link]

-

Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Analysis of aromatic carboxylic acid and calcium salt couples with gas chromatography-mass spectrometry: Implications and comparison with in situ measurements at Mars' surface. ResearchGate. Available at: [Link]

-

Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Royal Society of Chemistry. Available at: [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. Available at: [Link]

-

Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids. ResearchGate. Available at: [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 4-(Difluoromethoxy)-3-nitrobenzoic acid: A Methodological & Predictive Analysis

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 4-(difluoromethoxy)-3-nitrobenzoic acid, a compound of interest for pharmaceutical and chemical research. In the absence of extensive public data on this specific molecule, this document synthesizes information from structurally similar analogs, established physicochemical principles, and industry-standard analytical protocols. We present a detailed examination of the compound's predicted properties, the critical influence of its functional groups on solubility, and step-by-step methodologies for determining both thermodynamic and kinetic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a robust, scientifically-grounded approach to evaluating the solubility of novel chemical entities.

Introduction: Compound Overview and Rationale for Solubility Profiling

4-(Difluoromethoxy)-3-nitrobenzoic acid is an aromatic carboxylic acid featuring two key functional groups that significantly influence its physicochemical behavior: an electron-withdrawing nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂). Such substituted benzoic acids are common scaffolds and building blocks in medicinal chemistry. The difluoromethoxy group, in particular, is increasingly utilized in drug design as a bioisostere for other functionalities, often modulating properties like lipophilicity, metabolic stability, and target binding affinity.

Aqueous solubility is a cornerstone of drug development. Poor solubility can severely limit a compound's absorption and bioavailability, leading to unpredictable in vivo performance and posing significant challenges for formulation.[1] Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range is not merely a characterization step but a critical determinant of its developmental potential.

This guide will focus on two essential types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium solubility of a compound in a saturated solution, typically determined using the shake-flask method over an extended period (e.g., 24 hours).[2][3] This value is crucial for biopharmaceutical classification and formulation development.

-

Kinetic Solubility: A high-throughput measurement of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[3][4] This provides an early-stage assessment of potential solubility liabilities during drug discovery.

Predicted Physicochemical Properties and Their Impact

Structural Analysis

-

Carboxylic Acid (-COOH): This acidic group will ionize to its carboxylate form (-COO⁻) at pH values above its pKa. This ionization dramatically increases aqueous solubility.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted benzoic acid.[5] Aromatic nitro compounds are generally characterized by low water solubility.[6][7][8]

-

Difluoromethoxy Group (-OCHF₂): This group has a complex influence. While the oxygen atom can act as a hydrogen bond acceptor, the fluorine atoms increase lipophilicity. The overall effect is typically an increase in lipophilicity and a potential modulation of crystal lattice energy, which can impact solubility.

pKa Estimation

The pKa of 3-nitrobenzoic acid is approximately 3.47.[5][9] The difluoromethoxy group at the para-position is also electron-withdrawing due to the inductive effect of the fluorine atoms. Therefore, the pKa of 4-(difluoromethoxy)-3-nitrobenzoic acid is predicted to be slightly lower (i.e., more acidic) than 3.47. An estimated pKa in the range of 3.2 - 3.4 is a reasonable starting point for experimental design.

This predicted pKa is critical, as it dictates the pH at which the compound transitions from its less soluble, neutral form to its more soluble, ionized form, as described by the Henderson-Hasselbalch equation.

Predicted Physicochemical Properties Table

| Property | Predicted Value / Characteristic | Rationale / Analog Data |

| Molecular Formula | C₈H₅F₂NO₄ | From structure |

| Molecular Weight | 217.13 g/mol | From formula |

| Appearance | White to light yellow solid | Based on analogs like 4-fluoro-3-nitrobenzoic acid.[10] |

| Predicted pKa | ~3.2 - 3.4 | More acidic than 3-nitrobenzoic acid (pKa ≈ 3.47) due to the additional electron-withdrawing -OCHF₂ group.[5] |

| Predicted LogP | ~1.5 - 2.5 | Increased lipophilicity from the -OCHF₂ group compared to a hydroxyl or methoxy group. |

| Aqueous Solubility | Low in acidic pH, increasing significantly at pH > pKa | Typical for aromatic carboxylic acids. Aromatic nitro compounds are generally poorly water-soluble.[6][7] |

Experimental Determination of Solubility Profile

A robust solubility assessment requires multiple, well-controlled experiments. The following sections detail the standard protocols for determining thermodynamic and kinetic solubility, grounded in ICH (International Council for Harmonisation) guidelines and common industry practices.[11]

Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium concentration of the compound in a saturated solution and is considered the "gold standard" for solubility determination.[1][3]

Objective: To determine the maximum dissolved concentration of 4-(difluoromethoxy)-3-nitrobenzoic acid at equilibrium across a range of physiologically relevant pH values.

Experimental Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO, for example, at 10 mM. [4]2. Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-filled wells. The final concentration of DMSO should be kept low (typically ≤ 2%) to minimize its solubilizing effect.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation. [12]5. Detection: Determine the extent of precipitation. Several methods can be used:

-

Nephelometry: Measures the amount of light scattered by suspended particles (precipitate). This is a very common and rapid high-throughput method.

-

UV-Vis Spectroscopy: Compares the absorbance of the solution before and after filtration/centrifugation to determine the concentration remaining in solution.

-

LC-MS/MS Analysis: The plate is filtered, and the concentration of the compound in the clear filtrate is quantified by LC-MS/MS, providing a more precise value. [2]6. Data Reporting: The kinetic solubility is reported as the concentration at which precipitation is observed or the measured concentration in the saturated solution.

-

Data Interpretation: The pH-Solubility Profile

For an acidic compound like 4-(difluoromethoxy)-3-nitrobenzoic acid, the solubility is intrinsically linked to pH.

pH-Dependent Equilibrium Diagram:

Caption: Ionization Equilibrium of the Compound.

-

At pH << pKa (e.g., pH 1.2): The compound will exist almost entirely in its neutral, protonated form (R-COOH). This form is expected to have low aqueous solubility, dominated by the lipophilic character of the aromatic ring and difluoromethoxy group.

-

At pH ≈ pKa: A mixture of the neutral and ionized forms will be present.

-

At pH >> pKa (e.g., pH 6.8 and 7.4): The compound will be predominantly in its ionized, deprotonated carboxylate form (R-COO⁻). The charge of the carboxylate anion allows for strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility compared to the neutral form.

A plot of thermodynamic solubility (on a log scale) versus pH will clearly illustrate this relationship, typically showing a flat, low-solubility region at low pH, followed by a sharp increase as the pH surpasses the pKa.

Conclusion and Implications for Drug Development

This guide outlines a predictive and methodological framework for characterizing the solubility of 4-(difluoromethoxy)-3-nitrobenzoic acid. Based on its structure, the compound is predicted to be a weak acid with a pKa around 3.2-3.4, exhibiting classic pH-dependent solubility. It is expected to have low intrinsic solubility in its neutral form and significantly higher solubility in its ionized form at neutral to basic pH.

A comprehensive experimental evaluation using the detailed thermodynamic and kinetic protocols is essential to confirm these predictions. The resulting solubility data will be invaluable for:

-

Lead Optimization: Guiding chemical modifications to improve solubility.

-

Biopharmaceutical Classification (BCS): Determining if the compound is high or low solubility, a key parameter in the BCS framework. [11][13]* Formulation Strategy: Informing the selection of appropriate excipients, salt forms, or enabling technologies (e.g., amorphous solid dispersions) required to achieve adequate drug exposure in vivo.

By following the self-validating protocols and interpretive logic presented herein, researchers can generate a reliable and decision-enabling solubility profile for 4-(difluoromethoxy)-3-nitrobenzoic acid or any novel chemical entity.

References

-

Wikipedia. (2023, December 2). 3-Nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

-

Lead Sciences. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 26, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 26, 2026, from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved January 26, 2026, from [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved January 26, 2026, from [Link]

-

Unknown. (2020, March 29). NITRO COMPOUNDS. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2024, January 15). Nitrobenzene. Retrieved January 26, 2026, from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. asianpubs.org [asianpubs.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 9. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. database.ich.org [database.ich.org]

- 12. enamine.net [enamine.net]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Substituents on Benzoic Acid

Abstract

The electronic character of substituents on an aromatic ring can profoundly influence the chemical and physical properties of functional groups attached to it. This guide provides a detailed examination of how electron-withdrawing groups (EWGs) modify the acidity and spectroscopic properties of benzoic acid. By serving as a foundational model in physical organic chemistry, the substituted benzoic acid system allows for a quantitative understanding of electronic effects through the lens of linear free-energy relationships, notably the Hammett equation. We will explore the underlying principles of inductive and resonance effects, present quantitative data on acidity (pKa), detail experimental protocols for characterization, and illustrate the theoretical concepts with diagrams. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of substituent effects for molecular design and property modulation.

The Foundational Role of Electronic Effects in Acidity

The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation. Any factor that stabilizes this anion will increase the acid's dissociation constant (Ka) and, consequently, lower its pKa value, signifying stronger acidity.[1] Electron-withdrawing substituents appended to the phenyl ring of benzoic acid exert their influence by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[2][3] This stabilization makes the removal of the acidic proton more thermodynamically favorable compared to unsubstituted benzoic acid (pKa ≈ 4.20).[2]

These electronic influences are primarily transmitted through two distinct mechanisms: the inductive effect and the resonance effect.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, originating from differences in electronegativity between adjacent atoms.[4] An electron-withdrawing group possesses atoms that are more electronegative than carbon (e.g., halogens, oxygen, nitrogen). This creates a permanent dipole in the σ-bond, pulling electron density away from the aromatic ring and, subsequently, from the carboxylate group.[1] This withdrawal of electron density helps to disperse the negative charge on the carboxylate anion, leading to its stabilization and an increase in acidity.[2][4] The strength of the inductive effect diminishes with distance, making it most potent from the ortho position and weakest from the para position.[1][5]

The Resonance Effect (-R)

The resonance (or mesomeric) effect involves the delocalization of π-electrons across a conjugated system. An electron-withdrawing group with π-bonds (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the aromatic ring through resonance.[5] This effect is only operative when the substituent is in the ortho or para position, as these positions allow for direct delocalization of the ring's π-electrons into the substituent. For a carboxylate anion, a para-nitro group, for instance, can delocalize the negative charge across the entire molecule, including onto the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization, making p-nitrobenzoic acid substantially more acidic than benzoic acid.[2] The resonance effect is inoperative from the meta position.

Caption: Inductive vs. Resonance effects of a para-nitro group.

Quantitative Correlation: The Hammett Equation

In 1937, Louis Plack Hammett developed a method to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[6] This relationship, known as the Hammett equation, is a cornerstone of physical organic chemistry and exemplifies a linear free-energy relationship (LFER).[6][7]

The equation is expressed as: log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reaction.

-

K₀ or k₀ is the constant for the reference reaction (unsubstituted compound).

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent relative to hydrogen.[8]

-

ρ (rho) is the reaction constant , which depends on the nature of the reaction, the conditions (e.g., solvent, temperature), and its sensitivity to electronic effects.[9]

For the standard reference reaction—the dissociation of benzoic acids in water at 25°C—the reaction constant ρ is defined as 1.0.[7] Therefore, the substituent constant σ is simply the measure of a substituent's effect on the acidity of benzoic acid:

σ = log(Kₐ / Kₐ₀) = pKₐ₀ - pKₐ

-

Positive σ values indicate an electron-withdrawing group that increases acidity (Kₐ > Kₐ₀).[8][10]

-

Negative σ values indicate an electron-donating group that decreases acidity (Kₐ < Kₐ₀).[8][10]

Caption: Logical workflow for applying the Hammett equation.

Impact on Acidity: Data and Analysis

The stabilizing effect of EWGs on the carboxylate anion is clearly reflected in the pKa values of substituted benzoic acids. Benzoic acids with deactivating, electron-withdrawing substituents are more acidic (have a lower pKa) than the parent benzoic acid.[2]

Quantitative Data for Common Substituents

The table below summarizes the pKa values and Hammett sigma constants for benzoic acid and several derivatives bearing electron-withdrawing substituents.

| Substituent (X) | Position | pKa | Hammett Constant (σ) | Dominant Effect(s) |

| -H | - | 4.19 | 0.00 | Reference |

| -F | meta | 3.87 | 0.34 | -I |

| -F | para | 4.14 | 0.06 | -I > +R |

| -Cl | meta | 3.83 | 0.37 | -I |

| -Cl | para | 3.98 | 0.23 | -I > +R |

| -Br | meta | 3.81 | 0.39 | -I |

| -Br | para | 3.97 | 0.23 | -I > +R |

| -CN | meta | 3.60 | 0.56 | -I, -R |

| -CN | para | 3.55 | 0.66 | -I, -R |

| -NO₂ | meta | 3.49 | 0.71 | -I, -R |

| -NO₂ | para | 3.43 | 0.78 | -I, -R |

Data compiled from multiple sources.[10][11]

Analysis:

-

Strong EWGs (-CN, -NO₂): These groups exert powerful -I and -R effects. The para-isomers are consistently more acidic than the meta-isomers because the strong -R effect, which provides superior charge delocalization, operates only from the para (and ortho) position.[2] The σ values are large and positive.

-

Halogens (-F, -Cl, -Br): Halogens are a unique case. They are inductively withdrawing (-I) due to their high electronegativity but are capable of resonance donation (+R) via their lone pairs. For acidity, the -I effect dominates, making them acid-strengthening.[12][13] However, the opposing +R effect from the para position slightly counteracts the stabilization, which is why p-chlorobenzoic acid is less acidic than m-chlorobenzoic acid.[14]

The "Ortho Effect"

The Hammett equation is generally not applied to ortho-substituted compounds.[10] Ortho substituents, regardless of their electronic nature, often make benzoic acids more acidic than their meta and para isomers.[5] This "ortho effect" is a complex combination of:

-

Steric Inhibition of Resonance: The ortho substituent can force the -COOH group out of the plane of the benzene ring. This disrupts conjugation between the ring and the carboxyl group, but more importantly, it destabilizes the neutral acid form relative to the carboxylate anion, thus increasing acidity.

-

Intramolecular Hydrogen Bonding: Certain ortho substituents can form hydrogen bonds with the carboxylic acid group, which can stabilize either the acid or its conjugate base.

-

Direct Field Effects: The close proximity of the substituent allows for through-space electrostatic interactions.

Experimental & Spectroscopic Characterization

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for empirically determining the pKa of a benzoic acid derivative. The principle relies on the Henderson-Hasselbalch equation, which states that at the half-equivalence point of a titration of a weak acid with a strong base, pH = pKa.[15]

Materials & Equipment:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10).

-

Magnetic stirrer and stir bar.

-

25 mL or 50 mL burette.

-

Beakers (150 mL).

-

Substituted benzoic acid sample (~0.1-0.2 g).

-

Standardized ~0.1 M NaOH solution.

-

Deionized, CO₂-free water.

-

Ethanol (if sample solubility is low).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the benzoic acid sample and dissolve it in a known volume of deionized water (e.g., 50 mL). If solubility is an issue, a co-solvent like ethanol can be used, though this will yield an apparent pKa (pKa*).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the NaOH-filled burette into the solution. Ensure the electrode tip is submerged but clear of the stir bar's path.

-

Initial Reading: Record the initial pH of the acid solution.

-

Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point: As the pH begins to change rapidly, reduce the increment volume (e.g., 0.1 mL or dropwise) to accurately capture the equivalence point (the steepest part of the curve). Continue titrating past the equivalence point until the pH curve flattens out.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the volume at the equivalence point (Veq) by finding the maximum of the first derivative plot (ΔpH/ΔV vs. V).

-

The half-equivalence point is Veq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.

-

Spectroscopic Correlations

Spectroscopic techniques can provide further insight into the electronic effects of substituents.[16]

-

¹H NMR Spectroscopy: The acidic proton of the carboxyl group appears as a broad singlet far downfield (typically 10-13 ppm). Electron-withdrawing groups deshield this proton, often shifting it further downfield. The chemical shifts of the aromatic protons are also affected; EWGs deshield adjacent protons, shifting them to higher ppm values.[17]

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (-C OOH) is sensitive to substituent effects. Electron-withdrawing groups tend to deshield this carbon, causing a downfield shift (higher ppm).

-

Infrared (IR) Spectroscopy: The C=O stretching frequency (νC=O) in carboxylic acids (typically 1700-1725 cm⁻¹) is shifted to a higher wavenumber by electron-withdrawing groups. The withdrawal of electron density strengthens the C=O double bond, increasing its vibrational frequency.

Conclusion

The acidity of benzoic acid provides a classic and quantitatively robust system for studying the electronic effects of substituents. Electron-withdrawing groups enhance acidity by stabilizing the resulting carboxylate anion through a combination of inductive and resonance effects. The Hammett equation offers a powerful tool to correlate these electronic perturbations with changes in equilibrium constants and reaction rates, providing deep mechanistic insight. A thorough understanding of these principles, verified through experimental methods like potentiometric titration and spectroscopic analysis, is fundamental for professionals in chemistry and is particularly critical in drug discovery, where the rational modulation of a molecule's pKa is essential for optimizing its pharmacokinetic and pharmacodynamic profile.

References

-

Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

-

Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

-

Title: Unit 4: Free Energy Relationships Source: Michigan State University, Department of Chemistry URL: [Link]

-

Title: Is there a correlation between substituents of benzoic acid and it's acidity? Source: Quora URL: [Link]

-

Title: Hammett equation Source: Wikipedia URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

-

Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid Source: Pharmaguideline URL: [Link]

-

Title: Hammett Equation - Mechanisms of Organic Reactions Source: University of Nebraska-Lincoln, Pharmacy 180 URL: [Link]

-

Title: Substituent effects on the electronic structure and pKa of benzoic acid Source: ResearchGate / International Journal of Quantum Chemistry URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity Source: OpenStax URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data (via ACS Organic Division) URL: [Link]

-

Title: Substituent effects on the electronic structure and pKa of benzoic acid Source: Semantic Scholar / International Journal of Quantum Chemistry URL: [Link]

-

Title: Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid Source: University of the West Indies at Mona URL: [Link]

-

Title: Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods Source: ACS Publications URL: [Link]

-

Title: Ortho Meta Para Directors - Activating and Deactivating Groups Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

-

Title: 1H proton nmr spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

-

Title: Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL: [Link]

-

Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation Source: University of Calgary, Chemistry 331 Lab Manual URL: [Link]

-

Title: The Hammett Equation and Linear Free Energy Relationship Source: Dalal Institute URL: [Link]

-

Title: Why Are Halogens Ortho Para Directors yet Deactivators? Source: Chemistry Steps URL: [Link]

-

Title: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids Source: Pearson URL: [Link]

-

Title: ortho–para-Directing Deactivators: Halogens Source: JoVE URL: [Link]

Sources

- 1. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 5. quora.com [quora.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 11. researchgate.net [researchgate.net]

- 12. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 13. jove.com [jove.com]

- 14. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 15. web.williams.edu [web.williams.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Synthesis of 4-(Difluoromethoxy)-3-nitrobenzoic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

4-(Difluoromethoxy)-3-nitrobenzoic acid is a key intermediate in the synthesis of a variety of biologically active molecules. The incorporation of the difluoromethoxy (-OCHF₂) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group, in conjunction with the carboxylic acid, provides versatile handles for further chemical modifications, making this compound a strategic starting point for the development of novel therapeutics and functional materials.

This protocol outlines a robust two-step synthesis commencing from the readily available 4-hydroxybenzoic acid. The synthesis involves an initial nitration of the aromatic ring followed by a difluoromethylation of the phenolic hydroxyl group.

Overall Synthesis Workflow

The synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid is achieved through a two-step process. The first step involves the nitration of a suitable 4-hydroxybenzoic acid derivative. The second, and most critical step, is the introduction of the difluoromethoxy group onto the phenolic oxygen.

Caption: High-level overview of the two-step synthesis process.

Step 1: Synthesis of Alkyl 4-hydroxy-3-nitrobenzoate

The initial step focuses on the nitration of an alkyl 4-hydroxybenzoate. The ester protecting group for the carboxylic acid is crucial to prevent unwanted side reactions during the subsequent difluoromethylation step, which is typically performed under basic conditions.

Reaction Scheme

Caption: Nitration of an alkyl 4-hydroxybenzoate.

Experimental Protocol

A process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters involves the nitration of 4-hydroxybenzoic acid alkyl esters with nitric acid.[1] This nitration is typically carried out at temperatures ranging from 0 to 60°C using nitric acid with a concentration of 30 to 62%.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Alkyl 4-hydroxybenzoate | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Nitric Acid (62% w/w) | ACS Reagent | Fisher Scientific |

| Sulfuric Acid (98%) | ACS Reagent | VWR |

| Crushed Ice | ||

| Deionized Water | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Dropping funnel | ||

| Ice bath | ||

| Büchner funnel and flask | ||

| Filter paper |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add the alkyl 4-hydroxybenzoate.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature remains below 10°C.

-

Prepare a nitrating mixture by carefully adding the 62% nitric acid to a separate flask and cooling it in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the alkyl 4-hydroxybenzoate in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 10°C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the product will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Dry the product under vacuum to a constant weight. The resulting alkyl 4-hydroxy-3-nitrobenzoate is typically a pale yellow solid.

Expert Insights: The use of an alkyl ester of 4-hydroxybenzoic acid is a strategic choice to protect the carboxylic acid functionality from the harsh, basic conditions of the subsequent difluoromethylation step. Direct nitration of 4-hydroxybenzoic acid is also possible, but esterification would still be required before proceeding.[2]

Step 2: Synthesis of 4-(Difluoromethoxy)-3-nitrobenzoic acid

This step involves the O-difluoromethylation of the alkyl 4-hydroxy-3-nitrobenzoate, followed by saponification of the ester to yield the final product. The difluoromethylation is achieved using a source of difluorocarbene, typically generated in situ from reagents like sodium chlorodifluoroacetate or by bubbling difluorochloromethane gas through the reaction mixture.[3][4]

Reaction Scheme

Caption: Difluoromethylation followed by saponification.

Experimental Protocol

The synthesis of difluoromethoxy nitrobenzene can be achieved by reacting nitrophenol with difluorochloromethane in an alkaline solvent at temperatures between 40 and 100°C.[4] This reaction is often facilitated by a phase transfer catalyst.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Alkyl 4-hydroxy-3-nitrobenzoate | ||

| Sodium Hydroxide | ACS Reagent | Sigma-Aldrich |

| Potassium Hydroxide | ACS Reagent | Fisher Scientific |

| Phase Transfer Catalyst (e.g., TBAB) | Reagent Grade | TCI America |

| Dichlorodifluoromethane (Freon-22) | Gas Supplier | |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Hydrochloric Acid (concentrated) | ACS Reagent | VWR |

| Diethyl Ether | ACS Reagent | Fisher Scientific |

| Magnesium Sulfate (anhydrous) | Reagent Grade | Sigma-Aldrich |

| Round-bottom flask | ||

| Condenser | ||

| Gas dispersion tube | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle | ||

| Separatory funnel | ||

| Rotary evaporator |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, a gas dispersion tube, and a magnetic stir bar, dissolve the alkyl 4-hydroxy-3-nitrobenzoate in anhydrous DMF.

-

Add powdered potassium hydroxide and a catalytic amount of the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

-

Heat the mixture to 70-80°C with vigorous stirring.

-

Bubble difluorochloromethane gas through the reaction mixture via the gas dispersion tube at a steady rate. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkyl 4-(difluoromethoxy)-3-nitrobenzoate.

-

To the crude ester, add a solution of sodium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol).

-

Heat the mixture to reflux and stir until the saponification is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the residue with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(difluoromethoxy)-3-nitrobenzoic acid.

Trustworthiness and Self-Validation: The progress of each reaction step should be meticulously monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure complete conversion of the starting material before proceeding to the next step or workup. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Nitration | Insufficient nitrating agent or reaction time | Increase the amount of nitrating agent slightly or extend the reaction time. Ensure adequate cooling. |

| Low Yield in Difluoromethylation | Inefficient gas dispersion, moisture in the reaction | Ensure the gas is bubbled vigorously through the solution. Use anhydrous solvents and reagents. |

| Incomplete Saponification | Insufficient base or reaction time | Add more sodium hydroxide solution and continue refluxing. Monitor by TLC. |

| Product Contamination | Incomplete washing or purification | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) for higher purity. |

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid. By carefully following the outlined steps and adhering to good laboratory practices, researchers can successfully synthesize this valuable intermediate for their drug discovery and materials science applications. The mechanistic insights and troubleshooting guide are intended to empower scientists to optimize the synthesis and overcome potential challenges.

References

- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P

- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: not available)

- Process for the preparation of benzoic acid derivatives via a new intermedi

- CN103819349A - Preparation method of 4-(difluoromethoxy)

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google P

- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google P

- DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google P

-

Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. (URL: [Link])

-

Supporting Information - CDC Stacks. (URL: [Link])

- WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google P

-

4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem - NIH. (URL: [Link])

Sources

- 1. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 2. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 4. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

Application Notes and Protocols: Esterification of 4-(Difluoromethoxy)-3-nitrobenzoic Acid

Introduction: The Strategic Importance of 4-(Difluoromethoxy)-3-nitrobenzoic Acid Esters

4-(Difluoromethoxy)-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its esters are particularly valuable intermediates in the fields of pharmaceutical and agrochemical research and development. The difluoromethoxy group (-OCHF₂) is a bioisostere of methoxy, hydroxyl, and thiol groups, often introduced to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The nitro group, meanwhile, provides a versatile handle for further chemical transformations, most commonly reduction to an amine, which opens pathways to a diverse array of heterocyclic structures like benzimidazoles, known for their wide range of biological activities.[1]

This guide provides a comprehensive overview of two robust and widely applicable methods for the esterification of 4-(difluoromethoxy)-3-nitrobenzoic acid: the classic Fischer-Speier Esterification and the milder Steglich Esterification. By detailing the mechanistic underpinnings and providing field-tested protocols, this document aims to equip researchers with the knowledge to select and execute the optimal esterification strategy for their specific synthetic goals.

Physicochemical Properties and Safety

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

| Property | Value | Source |

| Chemical Formula | C₈H₅F₂NO₄ | N/A |

| Molecular Weight | 217.13 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 148-152 °C | N/A |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, THF, and DMF. Sparingly soluble in water. | N/A |

Safety and Handling:

4-(Difluoromethoxy)-3-nitrobenzoic acid, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[2][3][4] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

-

Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[4][6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents. It involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol to yield an ester and water.[7]

Causality and Mechanistic Insight

The reaction is an equilibrium process.[8] To drive the reaction toward the product, an excess of the alcohol is typically used as the solvent. The strong acid catalyst (e.g., H₂SO₄) serves two primary roles:

-

It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

-

It facilitates the elimination of a water molecule from the tetrahedral intermediate.[8]

The electron-withdrawing nature of the nitro and difluoromethoxy groups on the aromatic ring can slightly decrease the nucleophilicity of the carbonyl oxygen, but the reaction proceeds efficiently under forcing conditions (heating at reflux).

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4-(Difluoromethoxy)-3-nitrobenzoate

-

Reagent Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethoxy)-3-nitrobenzoic acid (2.17 g, 10.0 mmol).

-

Add 40 mL of anhydrous methanol. The acid may not fully dissolve initially.

-

Carefully and slowly, add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the stirring suspension. An exotherm may be observed.

-

-

Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing 150 mL of ice-cold water. A precipitate should form.

-

Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[9]

-

Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual acid and methanol.

-

-

Purification:

-

The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield the pure methyl ester as a solid.

-

Dry the purified product under vacuum.

-

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols.[10] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.

Causality and Mechanistic Insight

The key to the Steglich esterification is the in situ activation of the carboxylic acid by DCC.

-

The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

-

The nucleophilic catalyst, DMAP, then attacks the activated carbonyl group of the O-acylisourea. This step is crucial as DMAP is a much stronger nucleophile than the alcohol. This forms a reactive N-acylpyridinium intermediate and releases dicyclohexylurea (DCU).

-

Finally, the alcohol attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate, yielding the desired ester and regenerating the DMAP catalyst.

The formation of the very stable and insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion.

Caption: General workflow for Steglich Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(Difluoromethoxy)-3-nitrobenzoate

-

Reagent Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)-3-nitrobenzoic acid (2.17 g, 10.0 mmol), absolute ethanol (0.69 mL, 12.0 mmol), and DMAP (0.12 g, 1.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Stir the solution at room temperature until all solids have dissolved.

-

-

Reaction:

-

Cool the flask in an ice bath to 0°C.

-

In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.[12]

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure ethyl ester.

-

Comparison of Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | DCC (coupling agent), DMAP (catalyst) |

| Conditions | High temperature (reflux) | Mild (0°C to room temperature) |

| Solvent | Excess alcohol | Aprotic solvent (e.g., DCM, THF) |

| Byproducts | Water | Dicyclohexylurea (DCU) |

| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, broad substrate scope |

| Disadvantages | Harsh conditions (not for sensitive substrates), equilibrium reaction | Expensive reagents, DCU removal can be tedious[11], DCC is an allergen[12] |

| Best Suited For | Simple, robust primary and secondary alcohols | Acid-sensitive substrates, sterically hindered alcohols, complex molecules |

Conclusion

The esterification of 4-(difluoromethoxy)-3-nitrobenzoic acid can be successfully achieved through multiple synthetic routes. The choice between the Fischer-Speier and Steglich methods depends on the specific alcohol being used, the scale of the reaction, and the presence of other sensitive functional groups in the molecule. For simple, robust alcohols and large-scale synthesis where cost is a factor, the Fischer esterification provides a reliable and economical option. For more delicate or complex substrates where mild conditions are paramount, the Steglich esterification offers a superior, high-yielding alternative, despite the need to manage the DCU byproduct.

References

-

Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Difluoromethoxy)-3-fluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4). Retrieved from [Link]

-

ResearchGate. (2016). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

-

Reddit. (2021). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (2021). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. iajpr.com [iajpr.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Reduction of 4-(Difluoromethoxy)-3-nitrobenzoic Acid

Introduction: The Strategic Importance of 3-Amino-4-(difluoromethoxy)benzoic Acid in Medicinal Chemistry

The reduction of the nitro group in 4-(Difluoromethoxy)-3-nitrobenzoic acid is a critical transformation in organic synthesis, yielding 3-amino-4-(difluoromethoxy)benzoic acid. This resulting aniline is a valuable building block in the development of novel therapeutics. The difluoromethoxy group is a bioisostere of the carboxylic acid and methoxy groups, offering modulated lipophilicity, metabolic stability, and pKa, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The amino functionality serves as a versatile handle for further chemical modifications, enabling the construction of diverse molecular scaffolds. For instance, similar aminobenzoic acids are precursors in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for treating respiratory diseases.[1] This application note provides a detailed guide for researchers on the various methodologies to achieve this reduction, focusing on practical insights, safety, and validation.

Choosing the Right Path: A Comparative Overview of Reduction Methodologies

The conversion of an aromatic nitro group to an amine is a well-established transformation, yet the presence of the difluoromethoxy and carboxylic acid functionalities on the same aromatic ring in 4-(Difluoromethoxy)-3-nitrobenzoic acid necessitates a careful selection of the reducing agent to ensure high yield and purity.[2] The general transformation proceeds through nitroso and hydroxylamine intermediates to the final amine.[2] Below is a comparative analysis of the most common and effective methods for this specific substrate.

| Method | Reagents | Advantages | Disadvantages | Key Considerations for this Substrate |

| Catalytic Hydrogenation | H₂, Pd/C | High atom economy, clean reaction, often high yielding.[2][3] | Requires specialized hydrogenation equipment, potential for dehalogenation, catalyst can be pyrophoric.[2] | The C-F bonds in the difluoromethoxy group are generally stable to catalytic hydrogenation. The carboxylic acid group is also inert under these conditions. |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Mild and chemoselective, tolerates a wide range of functional groups.[3][4] | Generates significant amounts of metal waste, requires stoichiometric amounts of the metal salt, workup can be tedious.[2] | An effective and reliable method for this substrate, offering good functional group compatibility. |

| Dissolving Metal Reduction | Fe, NH₄Cl or AcOH | Inexpensive and readily available reagents, generally safe.[2][3] | Can require harsh acidic conditions, may not be as clean as other methods.[2] | A cost-effective option, but optimization may be needed to achieve high purity. |

| Hydrosulfite Reduction | Na₂S₂O₄ | Mild conditions, avoids the use of heavy metals, good for substrates with sensitive functional groups.[4][5] | Can require careful control of pH, may not be as efficient for all substrates.[5] | A good alternative to metal-based reductions, particularly if metal contamination is a concern. |

Logical Flow of the Reduction Process

Caption: Overview of reduction pathways.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high efficiency.[3] The use of a Parr hydrogenator or a similar apparatus is recommended for safe handling of hydrogen gas.

Materials:

-

4-(Difluoromethoxy)-3-nitrobenzoic acid

-

10% Palladium on carbon (50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure vessel

-

Filter funnel and filter paper

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Charging the Vessel: To the vessel, add 4-(Difluoromethoxy)-3-nitrobenzoic acid (1.0 eq). Under a stream of inert gas, carefully add 10% Pd/C (0.05-0.10 eq by weight).[6]

-

Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material completely.

-

Hydrogenation: Seal the vessel and connect it to the hydrogen source. Purge the vessel with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.[6]

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. Alternatively, small aliquots can be carefully withdrawn, filtered, and analyzed by TLC, LC-MS, or ¹H NMR.

-

Work-up: Once the reaction is complete, vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: The filtrate, containing the product 3-amino-4-(difluoromethoxy)benzoic acid, can be concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Workflow for Catalytic Hydrogenation

Caption: Step-by-step hydrogenation workflow.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This classical method is highly reliable and chemoselective, making it an excellent choice when other reducible functional groups are present.[3][4]

Materials:

-

4-(Difluoromethoxy)-3-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Difluoromethoxy)-3-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition: To this solution, add tin(II) chloride dihydrate (3.0-5.0 eq) in one portion.[3]

-

Reaction Initiation: Slowly add concentrated hydrochloric acid (a few drops to initiate, then in portions) while stirring. The reaction is often exothermic.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-4-(difluoromethoxy)benzoic acid. Purification can be performed by recrystallization or column chromatography.

Safety Precautions:

-

Tin(II) chloride is corrosive and can cause skin burns and eye damage.[7] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]

-

Handle concentrated hydrochloric acid in a well-ventilated fume hood.

-

The neutralization step with sodium bicarbonate should be done slowly and with caution to control the effervescence.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method offers a milder, metal-free alternative for the reduction of nitroarenes.[5][10]

Materials:

-

4-(Difluoromethoxy)-3-nitrobenzoic acid

-

Sodium dithionite (Na₂S₂O₄)

-

Ammonium hydroxide (NH₄OH) or Potassium carbonate (K₂CO₃)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

-

Dissolution: Dissolve 4-(Difluoromethoxy)-3-nitrobenzoic acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or Dioxane).

-

Basification: Add a base such as ammonium hydroxide or potassium carbonate to adjust the pH to basic conditions.

-

Reagent Addition: Slowly add sodium dithionite (3.0-5.0 eq) in portions to the stirred solution.[10] The temperature may rise slightly.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Acidify the aqueous layer carefully with dilute HCl to precipitate the product.

-

Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted into an organic solvent like ethyl acetate after neutralization.

Safety Precautions:

-

Sodium dithionite is a flammable solid and can self-heat on contact with air.[11][12] Handle in a well-ventilated area and avoid creating dust.

-

Ensure proper quenching of any unreacted dithionite before disposal.

Characterization of 3-Amino-4-(difluoromethoxy)benzoic acid

The successful synthesis of the target compound can be confirmed by a combination of analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the disappearance of the nitro group and the appearance of the amino group, and to verify the integrity of the difluoromethoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amino and carboxylic acid functional groups.

-

Melting Point: To assess the purity of the final product. The melting point of the structurally similar 3-amino-4-fluorobenzoic acid is 184°C.[13]

Conclusion

The reduction of 4-(Difluoromethoxy)-3-nitrobenzoic acid to 3-amino-4-(difluoromethoxy)benzoic acid can be effectively achieved through several established methods. The choice of protocol will depend on the available equipment, scale of the reaction, and the desired level of purity. For clean and high-yielding synthesis, catalytic hydrogenation is an excellent option. For its reliability and functional group tolerance, the tin(II) chloride method is a robust choice. Sodium dithionite provides a mild, metal-free alternative. Each method requires careful execution and adherence to safety protocols to ensure a successful and safe outcome.

References

-